molecular formula C12H11F3O B1324770 Cyclopentyl 3,4,5-trifluorophenyl ketone CAS No. 898792-02-4

Cyclopentyl 3,4,5-trifluorophenyl ketone

Cat. No.: B1324770
CAS No.: 898792-02-4
M. Wt: 228.21 g/mol
InChI Key: FYXPUDXFIZXSBQ-UHFFFAOYSA-N
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Description

Cyclopentyl 3,4,5-trifluorophenyl ketone is an organic compound with the molecular formula C12H11F3O. It consists of a cyclopentyl group attached to a 3,4,5-trifluorophenyl group via a ketone functional group

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Cyclopentyl 3,4,5-trifluorophenyl ketone are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets.

Biochemical Analysis

Biochemical Properties

Cyclopentyl 3,4,5-trifluorophenyl ketone plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can modulate the expression of genes related to the cell cycle, thereby influencing cellular metabolism and growth . Additionally, it has been found to impact the mitochondrial function, leading to changes in cellular energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as receptors and enzymes, altering their function. This binding can result in the inhibition or activation of enzyme activity, changes in gene expression, and modulation of signaling pathways. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but can degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds. These interactions can affect metabolic flux and alter the levels of metabolites within the cell . Additionally, this compound has been shown to influence pathways related to fatty acid oxidation and gluconeogenesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For example, this compound may be transported into the mitochondria, where it can exert its effects on cellular energy production.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been found to localize in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl 3,4,5-trifluorophenyl ketone can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclopentanone reacts with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 3,4,5-trifluorophenyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 are employed under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketone derivatives.

    Reduction: Formation of cyclopentyl 3,4,5-trifluorophenyl alcohol.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

Cyclopentyl 3,4,5-trifluorophenyl ketone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Cyclopentyl 3,4,5-trifluorophenyl ketone can be compared with other similar compounds, such as:

    Cyclopentyl phenyl ketone: Lacks the trifluoromethyl groups, resulting in different reactivity and properties.

    Cyclopentyl 2,4,6-trifluorophenyl ketone: Positional isomer with different substitution pattern on the phenyl ring.

    Cyclopentyl 3,4-difluorophenyl ketone: Contains fewer fluorine atoms, affecting its chemical behavior and applications

Properties

IUPAC Name

cyclopentyl-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-9-5-8(6-10(14)11(9)15)12(16)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXPUDXFIZXSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642584
Record name Cyclopentyl(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-02-4
Record name Cyclopentyl(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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